molecular formula C19H22N4O4S B11147094 4,6-dimethoxy-1-methyl-N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

4,6-dimethoxy-1-methyl-N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

Cat. No.: B11147094
M. Wt: 402.5 g/mol
InChI Key: BRCFTEKPDXAEQK-UHFFFAOYSA-N
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Description

4,6-dimethoxy-1-methyl-N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 4,6-dimethoxy-1-methyl-N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

4,6-dimethoxy-1-methyl-N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-1-methyl-N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 4,6-dimethoxy-1-methyl-N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide include other indole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

These comparisons highlight the uniqueness of each compound in terms of its chemical structure and biological activity.

Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

4,6-dimethoxy-1-methyl-N-[3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]indole-2-carboxamide

InChI

InChI=1S/C19H22N4O4S/c1-11-10-21-19(28-11)22-17(24)5-6-20-18(25)15-9-13-14(23(15)2)7-12(26-3)8-16(13)27-4/h7-10H,5-6H2,1-4H3,(H,20,25)(H,21,22,24)

InChI Key

BRCFTEKPDXAEQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCNC(=O)C2=CC3=C(N2C)C=C(C=C3OC)OC

Origin of Product

United States

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